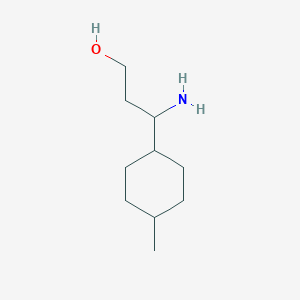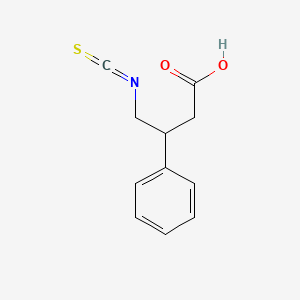![molecular formula C8H4ClF3O2S B13621264 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H4ClF3O2S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethylsulfanyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the introduction of the trifluoromethylsulfanyl group to a chlorinated benzoic acid derivative. One common method is the reaction of 3-chlorobenzoic acid with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals, including herbicides and fungicides.
Analytical Chemistry: The compound serves as a standard or reagent in various analytical techniques.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . In material science, the compound’s unique electronic properties contribute to the performance of the materials in which it is incorporated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the sulfanyl group.
4-(Trifluoromethyl)benzoic acid: Lacks both the chlorine and sulfanyl groups.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Fluorine replaces chlorine.
Uniqueness
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both chlorine and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H4ClF3O2S |
|---|---|
Molekulargewicht |
256.63 g/mol |
IUPAC-Name |
3-chloro-4-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H4ClF3O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) |
InChI-Schlüssel |
SIDQTYOFAMPHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


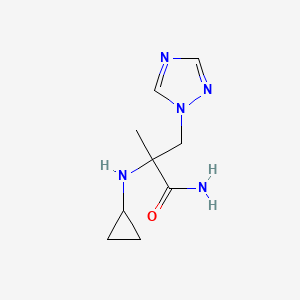


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
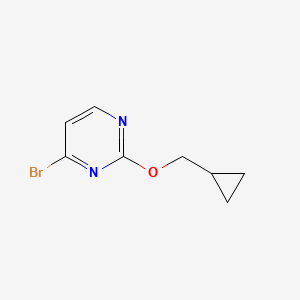
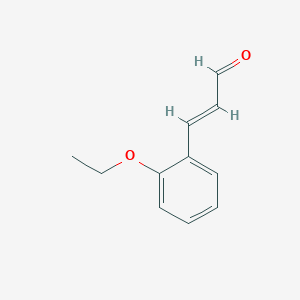
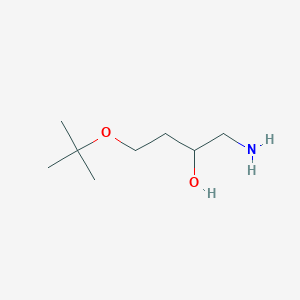

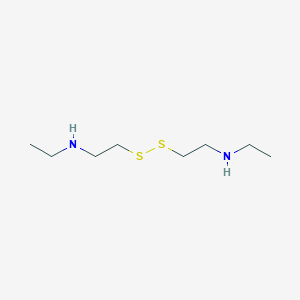
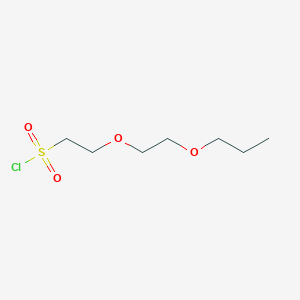
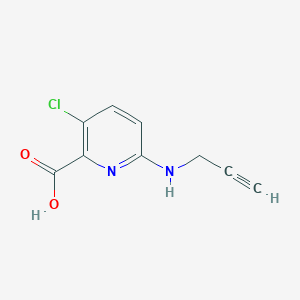
aminehydrochloride](/img/structure/B13621268.png)
